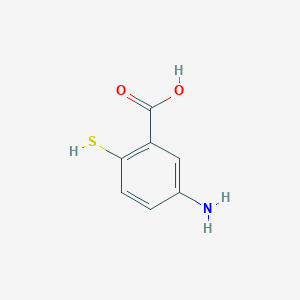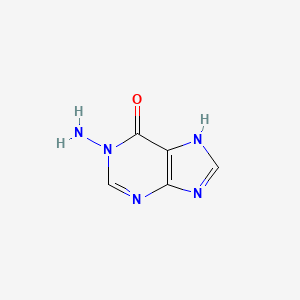
2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane
Vue d'ensemble
Description
2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then cyclized to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The methoxy group in the compound can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl-dioxolane derivative.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 2-methyl-1,3-dioxolane-2-yl-4-methoxybenzene.
Substitution: Formation of various substituted dioxolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The dioxolane ring provides structural stability and can interact with biological macromolecules, potentially affecting their function.
Comparaison Avec Des Composés Similaires
3-Bromo-4-methoxyphenethylamine: Shares the bromine and methoxy substituents but lacks the dioxolane ring.
2-(3-Bromo-4-methoxyphenyl)ethylamine: Similar structure but with an ethylamine group instead of the dioxolane ring.
3-Bromo-4-methoxyphenyl mesylate: Contains a mesylate group instead of the dioxolane ring.
Uniqueness: 2-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-11(14-5-6-15-11)8-3-4-10(13-2)9(12)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGCPYYMXHKEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydrothiopyrano[2,3-b]indol-4(9H)-one](/img/structure/B3358511.png)
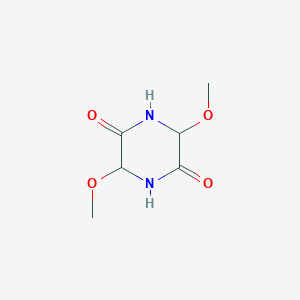
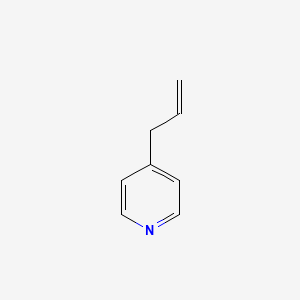
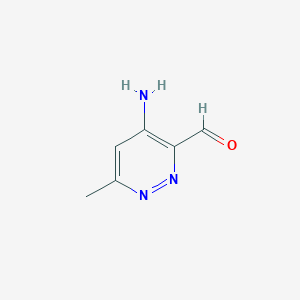
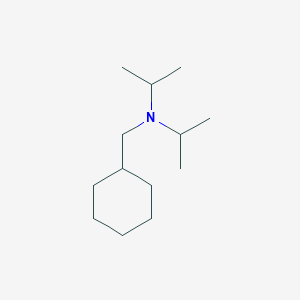
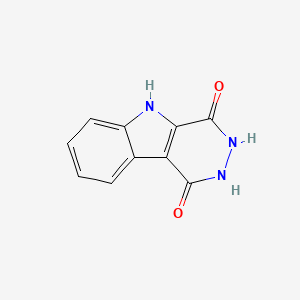
![1,4-Dichloro-5H-pyridazino[4,5-B]indole](/img/structure/B3358561.png)
![1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358569.png)

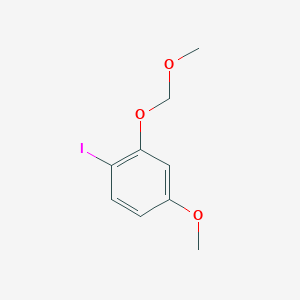
![7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3358612.png)
![1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358619.png)
